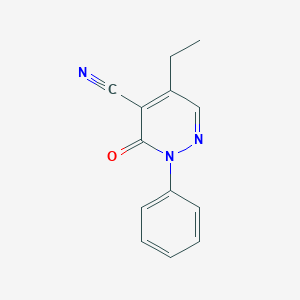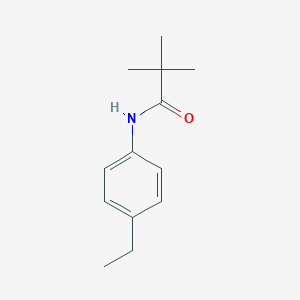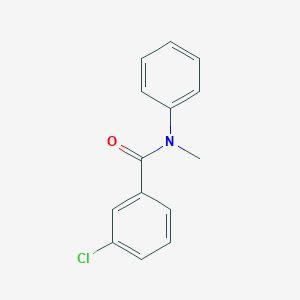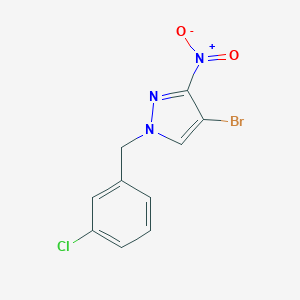![molecular formula C20H14FN3O3 B250633 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been shown to have promising results in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of GSK-3, an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is essential for neuroprotection and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include enhanced cognitive function, neuroprotection, and apoptosis induction in cancer cells. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments include its potent GSK-3 inhibitory activity, which makes it a valuable tool for studying various cellular processes. However, the compound has limitations, including its poor solubility and stability, which may affect its efficacy in in vivo experiments.
Direcciones Futuras
The future directions for 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include further studies to determine its efficacy in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's poor solubility and stability can be addressed by developing new formulations or prodrugs. Additionally, the compound's selectivity for GSK-3 can be improved to reduce potential side effects. Overall, this compound has great potential as a therapeutic agent, and further studies are needed to fully explore its therapeutic applications.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound acts as a GSK-3 inhibitor and has been shown to have promising results in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's poor solubility and stability can be addressed by developing new formulations or prodrugs. Further studies are needed to fully explore the compound's therapeutic applications and potential limitations.
Métodos De Síntesis
The synthesis of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the reaction of 4-fluoro-N-(2-hydroxy-3-methoxybenzyl)-N-(2-pyridyl)benzamide with 2-amino-5-methoxybenzoic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound acts as a GSK-3 inhibitor and has been shown to have neuroprotective effects, enhance cognitive function, and induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C20H14FN3O3 |
|---|---|
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14FN3O3/c1-26-16-9-6-13(20-24-18-17(27-20)3-2-10-22-18)11-15(16)23-19(25)12-4-7-14(21)8-5-12/h2-11H,1H3,(H,23,25) |
Clave InChI |
GARRCKKPSMPMPD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


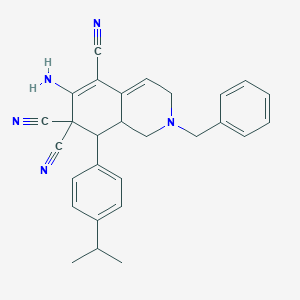
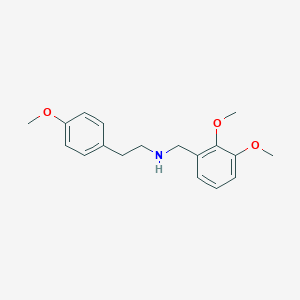
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
